molecular formula C14H14O2 B7836137 4-Ethoxy-3'-hydroxybiphenyl

4-Ethoxy-3'-hydroxybiphenyl

Cat. No.: B7836137
M. Wt: 214.26 g/mol
InChI Key: HJNMNCGSJCKCPA-UHFFFAOYSA-N
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Description

4-Ethoxy-3'-hydroxybiphenyl is a biphenyl derivative characterized by a hydroxyl group at the 3' position and an ethoxy group (-OCH2CH3) at the 4 position of the biphenyl scaffold. For instance, biphenyls with hydroxyl or alkoxy substituents, such as 4-phenylphenol (C12H10O) and 4-(ω-hydroxyalkyloxy)-4′-hydroxybiphenyl (HnHBP) , demonstrate the importance of substituent positioning and functional groups in determining phase behavior, crystallinity, and biochemical interactions.

Properties

IUPAC Name

3-(4-ethoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNMNCGSJCKCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3’-hydroxybiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under reflux conditions .

Another method involves the Ullmann reaction, where an aryl halide reacts with a phenol in the presence of a copper catalyst. This reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of 4-Ethoxy-3’-hydroxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3’-hydroxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3’-hydroxybiphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3’-hydroxybiphenyl involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate signaling pathways and enzymatic activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

4-(ω-Hydroxyalkyloxy)-4′-hydroxybiphenyl (HnHBP)

  • Substituents: Hydroxyalkyloxy (-O(CH2)nOH) at position 4 and -OH at 4'.
  • Phase Behavior : Forms smectic liquid crystalline phases upon cooling, attributed to intermolecular hydrogen bonding and alkyl chain flexibility .
  • Key Differences : The ethoxy group in 4-Ethoxy-3'-hydroxybiphenyl lacks a terminal hydroxyl, reducing hydrogen-bonding capacity compared to HnHBP. This likely limits liquid crystalline phase formation.

4-Ethoxy-3-hydroxyphenylacetic Acid (CAS 26691-28-1)

  • Molecular Formula : C10H12O4
  • Substituents : Ethoxy (-OCH2CH3) at position 4, hydroxyl (-OH) at position 3, and an acetic acid (-CH2COOH) side chain.

Ester Derivatives with High Structural Similarity

Ethyl 3'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-carboxylate (CAS 1262003-23-5)

  • Similarity Score : 0.98 (vs. 4-Ethoxy-3'-hydroxybiphenyl) .
  • Substituents : Ester (-COOEt) at position 4, hydroxyl (-OH) at 3', and methyl (-CH3) at 5'.

Data Tables

Table 1: Structural and Functional Comparison of Biphenyl Derivatives

Compound Name Molecular Formula Substituents Key Properties References
4-Phenylphenol C12H10O -OH at 4 High polarity, irritant
HnHBP Varies -O(CH2)nOH at 4, -OH at 4' Smectic liquid crystalline phases
4-Ethoxy-3-hydroxyphenylacetic Acid C10H12O4 -OEt at 4, -OH at 3, -CH2COOH Acetic acid side chain, pharmaceutical uses
Ethyl 3'-hydroxy-5'-methyl-biphenyl-4-carboxylate C17H18O3 -COOEt at 4, -OH at 3', -CH3 at 5' High structural similarity (0.98)

Research Findings

Substituent Positioning: The 3' hydroxyl group in 4-Ethoxy-3'-hydroxybiphenyl may hinder enzymatic recognition compared to 2-hydroxybiphenyl, which is a substrate for 2-hydroxybiphenyl-3-monooxygenase .

Phase Behavior : Unlike HnHBP, which forms smectic phases due to terminal hydroxyl groups and flexible alkyl chains , the ethoxy group in 4-Ethoxy-3'-hydroxybiphenyl likely restricts liquid crystallinity.

Functional Group Impact : Esters (e.g., Ethyl 3'-hydroxy-5'-methyl-biphenyl-4-carboxylate) exhibit higher polarity and steric effects compared to ethoxy groups, altering solubility and reactivity .

Biological Activity

4-Ethoxy-3'-hydroxybiphenyl is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethoxy-3'-hydroxybiphenyl features a biphenyl core substituted with an ethoxy group at the 4-position and a hydroxy group at the 3'-position. The presence of these functional groups influences its solubility, reactivity, and interactions with biological targets.

The biological activity of 4-Ethoxy-3'-hydroxybiphenyl can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with various biological molecules, enhancing its interaction with proteins and nucleic acids.
  • Lipophilicity : The ethoxy group increases the compound's lipophilicity, facilitating its penetration through lipid membranes, which is crucial for cellular uptake.
  • Modulation of Signaling Pathways : By interacting with specific molecular targets, the compound can modulate signaling pathways involved in inflammation and oxidative stress responses.

Antioxidant Properties

Research indicates that 4-Ethoxy-3'-hydroxybiphenyl exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been documented in vitro, suggesting potential therapeutic applications.

Anti-inflammatory Effects

Studies have shown that 4-Ethoxy-3'-hydroxybiphenyl may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in various cell lines, indicating a potential role in treating inflammatory conditions.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of biphenyl derivatives have highlighted the efficacy of compounds similar to 4-Ethoxy-3'-hydroxybiphenyl against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting that modifications to the biphenyl structure could enhance antibacterial activity .

Case Studies and Research Findings

  • Antioxidant Activity Study : A study assessed the antioxidant capacity of various biphenyl derivatives, including 4-Ethoxy-3'-hydroxybiphenyl. Results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant potential.
  • Anti-inflammatory Research : In vitro experiments demonstrated that treatment with 4-Ethoxy-3'-hydroxybiphenyl reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures exposed to lipopolysaccharides (LPS), underscoring its anti-inflammatory capabilities.
  • Antimicrobial Evaluation : A recent study evaluated the antibacterial effects of related compounds against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from biphenyl structures exhibited MIC values as low as 8 μg/mL, indicating promising antibacterial activity .

Comparative Analysis with Similar Compounds

The biological activity of 4-Ethoxy-3'-hydroxybiphenyl can be compared with other biphenyl derivatives:

CompoundAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
4-Ethoxy-3'-hydroxybiphenylHighModerateSignificant
4-Methoxy-3'-hydroxybiphenylModerateLowModerate
4-Hydroxy-3'-hydroxybiphenylLowHighLow

This table illustrates that while 4-Ethoxy-3'-hydroxybiphenyl shows promising activity across multiple biological domains, other derivatives may excel in specific areas.

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